molecular formula C20H20ClN3O2S2 B15100042 2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(4-chloro-2-methylphenyl)acetamide

2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(4-chloro-2-methylphenyl)acetamide

Cat. No.: B15100042
M. Wt: 434.0 g/mol
InChI Key: HYADDWOXFWYOLW-UHFFFAOYSA-N
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Description

2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(4-chloro-2-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a hydrothiopheno[2,3-d]pyrimidine core, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(4-chloro-2-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Hydrothiopheno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Prop-2-enyl Group: This can be achieved through alkylation reactions using prop-2-enyl halides.

    Attachment of the Acetamide Group: This step involves the reaction of the intermediate with 4-chloro-2-methylphenylamine under amide formation conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enyl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The chloro group in the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Epoxides, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology and Medicine

    Drug Development: The hydrothiopheno[2,3-d]pyrimidine core is known for its biological activity, making this compound a potential candidate for drug development.

    Biological Probes: Can be used in the study of biological pathways due to its ability to interact with specific proteins.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

    Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. The hydrothiopheno[2,3-d]pyrimidine core can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-thiopheno[2,3-d]pyrimidin-2-ylthio))-N-(4-chloro-2-methylphenyl)acetamide: Similar structure but lacks the hydro group.

    2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-pyrimidin-2-ylthio))-N-(4-chloro-2-methylphenyl)acetamide: Similar structure but lacks the thiophene ring.

Uniqueness

The presence of the hydrothiopheno[2,3-d]pyrimidine core in 2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(4-chloro-2-methylphenyl)acetamide provides unique electronic properties and biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C20H20ClN3O2S2

Molecular Weight

434.0 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C20H20ClN3O2S2/c1-5-8-24-19(26)17-12(3)13(4)28-18(17)23-20(24)27-10-16(25)22-15-7-6-14(21)9-11(15)2/h5-7,9H,1,8,10H2,2-4H3,(H,22,25)

InChI Key

HYADDWOXFWYOLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC=C

Origin of Product

United States

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